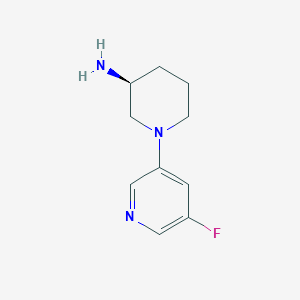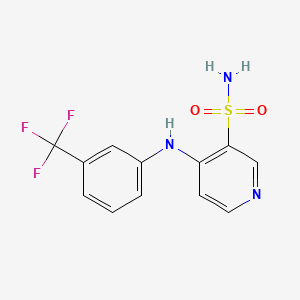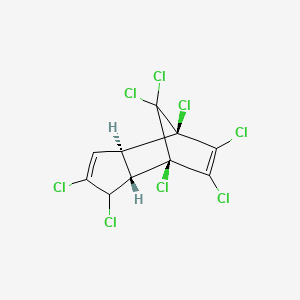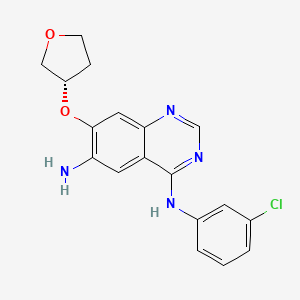
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is a derivative of Afatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves multiple steps, starting from the basic structure of Afatinib. The key steps include:
Fluorine Removal: The fluorine atom is removed from the Afatinib molecule.
Dimethylamino Group Modification: The dimethylamino group is modified to form the 4-dimethylamino-2-en-1-oxo structure.
Butyl Chain Addition: A butyl chain is added to the modified structure to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and potency.
Analyse Des Réactions Chimiques
Types of Reactions
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research to study its properties and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Similar Compounds
Afatinib: The parent compound, also a tyrosine kinase inhibitor.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function to Afatinib and Gefitinib.
Uniqueness
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is unique due to its specific modifications, which enhance its pharmacological properties and efficacy compared to other similar compounds. The removal of the fluorine atom and the addition of the butyl chain contribute to its distinct characteristics and potential advantages in therapeutic applications.
Propriétés
Formule moléculaire |
C18H17ClN4O2 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
4-N-(3-chlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17ClN4O2/c19-11-2-1-3-12(6-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-4-5-24-9-13/h1-3,6-8,10,13H,4-5,9,20H2,(H,21,22,23)/t13-/m0/s1 |
Clé InChI |
VGCTYFLBQMFZEW-ZDUSSCGKSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
SMILES canonique |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


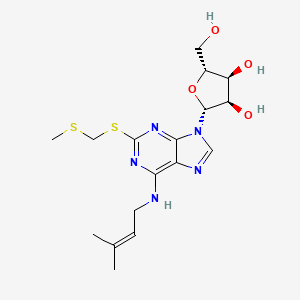

![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)
![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
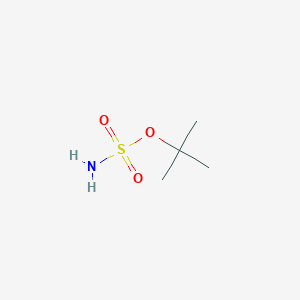
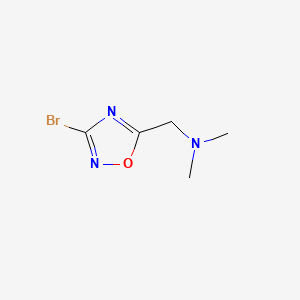
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
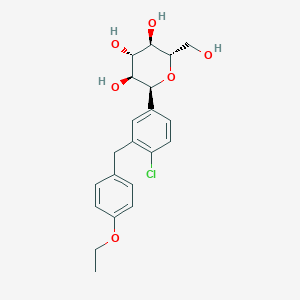
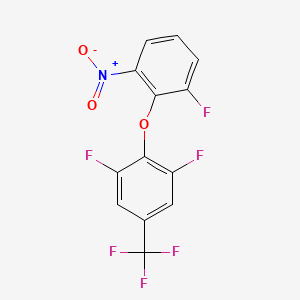
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
